

Application Notes and Protocols for the Gas Chromatography Analysis of Halfenprox Samples

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Compound of Interest

Compound Name: **Halfenprox**

Cat. No.: **B054232**

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Introduction

Halfenprox is a synthetic pyrethroid insecticide and acaricide used to control a wide range of pests on various crops.^[1] Regulatory bodies and quality control laboratories routinely monitor its residues in food and environmental samples to ensure consumer safety and compliance with established maximum residue limits (MRLs). Gas chromatography (GC) coupled with various detectors, particularly mass spectrometry (MS), is a powerful and widely used technique for the analysis of pesticide residues like **Halfenprox**. This document provides a detailed application note and protocol for the determination of **Halfenprox** in food matrices using GC-MS/MS.

Principle

The analytical workflow involves the extraction of **Halfenprox** from the sample matrix, followed by cleanup to remove interfering co-extractives, and subsequent instrumental analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation technique for multi-residue pesticide analysis in a variety of food matrices and is described herein.^{[2][3][4]}

Experimental Protocols

1. Sample Preparation using the QuEChERS Method

This protocol is a general guideline for the extraction and cleanup of **Halfenprox** from fruit and vegetable matrices.

a. Reagents and Materials

- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate ($MgSO_4$), anhydrous
- Sodium chloride (NaCl)
- Disodium citrate sesquihydrate
- Trisodium citrate dihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) sorbent (optional, for highly pigmented samples)
- Centrifuge tubes (50 mL and 15 mL)
- Centrifuge capable of ≥ 4000 rpm
- Vortex mixer

b. Extraction Procedure

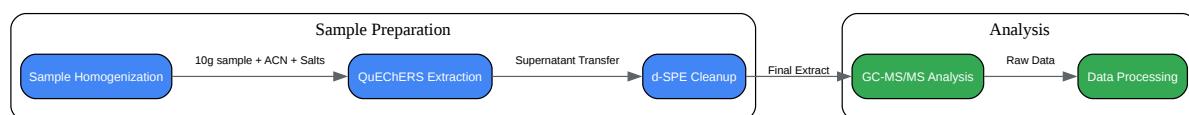
- Homogenize a representative portion of the sample (e.g., fruit or vegetable).
- Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile to the tube.
- Add the QuEChERS extraction salts (e.g., 4 g $MgSO_4$, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

- Immediately cap and shake the tube vigorously for 1 minute.
- Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 15 mL d-SPE cleanup tube containing MgSO₄, PSA, and C18. For samples with high pigment content, GCB may also be included.
- Vortex the tube for 30 seconds.
- Centrifuge at ≥ 4000 rpm for 5 minutes.
- The resulting supernatant is ready for GC-MS/MS analysis. An internal standard may be added prior to injection.

Experimental Workflow Diagram



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Caption: A schematic of the analytical workflow for **Halfenprox** analysis.

2. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Analysis

The following are typical instrumental parameters for the analysis of **Halfenprox**. These may require optimization based on the specific instrument and column used.

Parameter	Recommended Condition
Gas Chromatograph	
GC System	Agilent 8890 GC or equivalent
Injection Port	Split/Splitless
Injection Mode	Splitless
Injection Volume	1-2 μ L
Inlet Temperature	250 - 280 °C
Carrier Gas	Helium
Flow Rate	1.0 - 1.5 mL/min (constant flow)
GC Column	
Column Type	DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness)
Oven Program	
Initial Temperature	70 °C, hold for 2 min
Ramp 1	25 °C/min to 150 °C
Ramp 2	5 °C/min to 200 °C
Ramp 3	10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer	
MS System	Agilent 7000 series Triple Quadrupole MS or equivalent
Ionization Mode	Electron Ionization (EI)
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Acquisition Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions for **Halfenprox**

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)
To be determined	To be determined	To be determined	To be determined
To be determined	To be determined	To be determined	To be determined

Note: The specific MRM transitions and collision energies for **Halfenprox** need to be optimized experimentally. This typically involves infusing a standard solution of **Halfenprox** into the mass spectrometer and performing product ion scans.

Quantitative Data

The following tables present representative quantitative data for the analysis of **Halfenprox**. It is crucial to note that this data is illustrative and based on typical performance characteristics for pyrethroid pesticides analyzed by GC-MS/MS. Actual values for retention time, LOD, LOQ, and recovery must be determined through in-house method validation for the specific matrix and analytical conditions used.

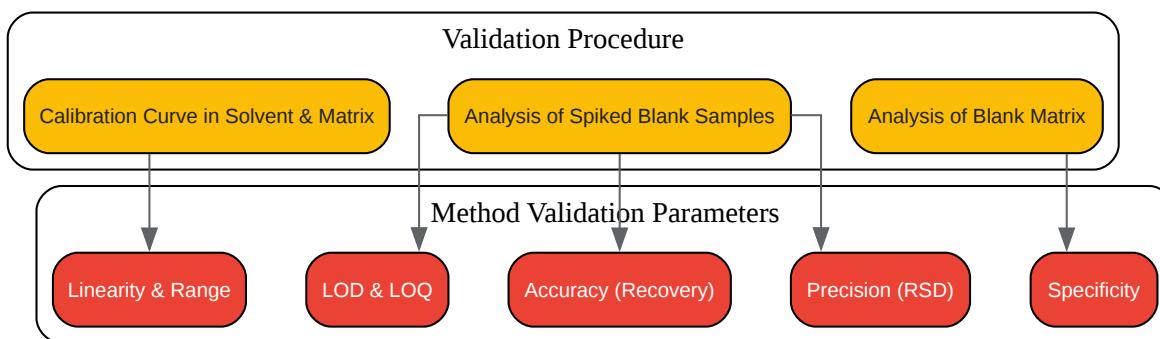
Table 1: Representative Chromatographic and Detection Parameters for **Halfenprox**

Analyte	Expected Retention Time (min)	Limit of Detection (LOD) (µg/kg)	Limit of Quantification (LOQ) (µg/kg)
Halfenprox	18.5 - 20.5	1.0 - 5.0	5.0 - 10.0

Table 2: Representative Recovery and Precision Data for **Halfenprox** in a Fruit Matrix

Spiking Level (µg/kg)	Mean Recovery (%)	Relative Standard Deviation (RSD, %) (n=5)
10	85 - 110	< 15
50	90 - 105	< 10
100	92 - 102	< 10

Method Validation Logical Diagram



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